FAMC

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FAMC involves the coupling of 7-methoxycoumarin with 4,6-difluorotriazine. The reaction typically takes place in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

FAMC primarily undergoes substitution reactions due to the presence of the difluorotriazinyl group. This group is highly reactive and can be substituted with various nucleophiles, such as amines .

Common Reagents and Conditions

Reagents: Triethylamine, dichloromethane, various nucleophiles (e.g., amines)

Conditions: Room temperature to slightly elevated temperatures, organic solvents

Major Products

The major products formed from these reactions are typically derivatives of the original compound, where the difluorotriazinyl group has been substituted with a different nucleophile .

Wissenschaftliche Forschungsanwendungen

Biofuel Production

FAMC is primarily recognized for its application in biodiesel production. The transesterification process converts triglycerides from vegetable oils or animal fats into FAME, which can be used as a renewable energy source.

Key Benefits:

- Renewability: FAME is derived from renewable resources, making it a sustainable alternative to fossil fuels.

- Environmental Impact: The use of biodiesel significantly reduces greenhouse gas emissions compared to conventional diesel.

Data Table: Biodiesel Properties

| Property | Biodiesel (FAME) | Diesel Fuel |

|---|---|---|

| Density (kg/m³) | 860-900 | 820-850 |

| Viscosity (cSt at 40°C) | 3.5-5.0 | 2.0-4.0 |

| Flash Point (°C) | 120-170 | 52-60 |

| Cetane Number | 50-60 | 40-55 |

Pharmaceutical Applications

This compound has also been explored for its potential therapeutic applications, particularly in drug formulation and delivery systems.

Case Study: Drug Solubility Enhancement

A study investigated the use of FAME as a solubilizing agent for poorly soluble drugs. The results indicated that incorporating FAME into formulations improved the solubility and bioavailability of certain pharmaceuticals, demonstrating its potential in enhancing drug efficacy.

Mechanism of Action:

FAME can alter the physicochemical properties of drug compounds, facilitating better absorption in biological systems.

Industrial Applications

Beyond biofuels and pharmaceuticals, this compound is utilized in various industrial applications including:

- Surfactants: Used in detergents and emulsifiers due to their surface-active properties.

- Lubricants: FAME can serve as a biodegradable lubricant alternative.

Data Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Surfactants | Enhance wetting and spreading properties |

| Lubricants | Provide lubrication while being environmentally friendly |

| Coatings | Used in eco-friendly paints and coatings |

Research Insights

Recent studies have emphasized the importance of optimizing the production processes of this compound to maximize yield and efficiency. For instance, research indicates that varying the molar ratio of methanol to oil during transesterification can significantly affect the yield of FAME.

Optimization Findings:

- An optimal methanol-to-oil ratio of 9:1 was found to achieve yields exceeding 88% under specific conditions.

Wirkmechanismus

The mechanism of action of FAMC involves its ability to form covalent bonds with nucleophiles. The difluorotriazinyl group is highly reactive and can readily react with amines, forming a stable covalent bond. This reaction results in the formation of a fluorescent product, which can be detected and quantified using fluorescence spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Methoxycoumarin

- 4-Bromomethyl-7-methoxycoumarin

- 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Uniqueness

What sets FAMC apart from similar compounds is its highly reactive difluorotriazinyl group. This group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a highly effective fluorescent labeling reagent .

Biologische Aktivität

FAMC, derived from the fatty acids of Morinda citrifolia L., has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is primarily composed of unsaturated fatty acids extracted from the seeds of Morinda citrifolia. The extraction process typically involves Soxhlet extraction, yielding various fatty acids that exhibit surfactant properties. The biological significance of these compounds extends to their potential therapeutic applications.

Key Biological Activities

- Antimicrobial Properties : this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that this compound can weaken the molecular bonds of ink particles in deinking processes, suggesting its efficacy in disrupting bacterial cell membranes .

- Surfactant Activity : The surfactant properties of this compound make it suitable for applications in paper recycling and other industrial processes. Studies show that this compound fractions extracted after 6 hours exhibit performance comparable to synthetic surfactants, with effective interaction with ink molecules .

- Antioxidant Activity : this compound has been studied for its antioxidant potential, which is critical in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways at the cellular level .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against both bacteria, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Deinking Performance

In a comparative analysis, this compound was tested as a natural surfactant in the deinking flotation process against traditional synthetic surfactants. The study found that this compound reduced the viscosity required for effective deinking to 1.0–1.5 × 10^−4 mg/mm·s², demonstrating its efficiency in industrial applications .

Table 1: Biological Activities of this compound

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The surfactant properties allow this compound to interact with lipid membranes of microbial cells, leading to cell lysis.

- Free Radical Scavenging : The presence of multiple unsaturated bonds in fatty acids contributes to their ability to neutralize reactive oxygen species.

- Inflammatory Pathway Modulation : this compound may influence cytokine production and immune response modulation through its bioactive components.

Eigenschaften

IUPAC Name |

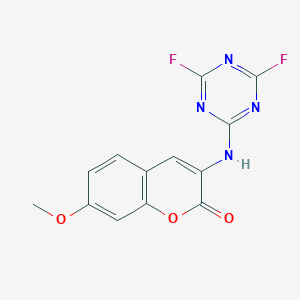

3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJOBSJNFNVLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561587 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-67-0 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FAMC enable the detection of Amantadine?

A1: this compound reacts with Amantadine via nucleophilic aromatic substitution. The primary amine group of Amantadine attacks the electron-deficient carbon of the triazine ring in this compound, substituting one of the fluorine atoms. [] This derivatization forms a fluorescent compound that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. [] The method utilizes the excitation and emission wavelengths of the this compound-Amantadine derivative (Ex. 345 nm; Em. 410 nm) for sensitive quantification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.